N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide” is a complex organic compound that features a unique combination of functional groups, including a dioxido-dihydrothiophene ring, a fluorobenzylidene moiety, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the dioxido-dihydrothiophene ring, followed by the introduction of the fluorobenzylidene group through a condensation reaction. The final step often involves the formation of the thiazolidinone ring under specific conditions such as the use of a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene or thiazolidinone derivatives.
Substitution: The fluorobenzylidene group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiophene or thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide” may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound may find applications in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide” include other thiazolidinone derivatives, fluorobenzylidene compounds, and dioxido-dihydrothiophene analogs.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties such as enhanced reactivity, selectivity, or bioactivity. Comparing it with similar compounds can highlight its potential advantages and applications in various fields.
Properties
Molecular Formula |
C16H13FN2O5S2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C16H13FN2O5S2/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(22)25-13)8-14(20)18-12-4-5-26(23,24)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7- |
InChI Key |
BAIGBAAPGZGXGZ-QPEQYQDCSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Origin of Product |
United States |
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